molecular formula C26H28N2O3 B11130093 N-(octahydro-2H-quinolizin-1-ylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide

N-(octahydro-2H-quinolizin-1-ylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B11130093
M. Wt: 416.5 g/mol
InChI Key: IFBCSZDQJPTZEC-UHFFFAOYSA-N
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Description

N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE is a complex organic compound that features a quinolizidine ring system and a chromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE involves interaction with specific molecular targets. The quinolizidine ring may interact with biological receptors, while the chromenyl group could participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(OCTAHYDRO-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE
  • N-[(OCTAHYDRO-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BUTANAMIDE
  • N-[(OCTAHYDRO-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)PENTANAMIDE

Uniqueness

N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE is unique due to its specific combination of the quinolizidine ring and chromenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-4-(2-oxochromen-3-yl)benzamide

InChI

InChI=1S/C26H28N2O3/c29-25(27-17-21-7-5-15-28-14-4-3-8-23(21)28)19-12-10-18(11-13-19)22-16-20-6-1-2-9-24(20)31-26(22)30/h1-2,6,9-13,16,21,23H,3-5,7-8,14-15,17H2,(H,27,29)

InChI Key

IFBCSZDQJPTZEC-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)CNC(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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